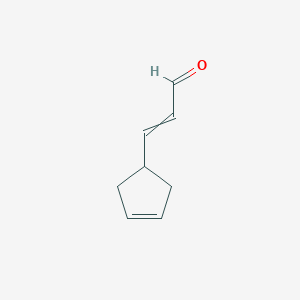

3-(Cyclopent-3-en-1-yl)propadien-1-ol

Description

3-(Cyclopent-3-en-1-yl)propadien-1-ol is an organic compound characterized by a cyclopentene ring fused to a propadienol group (CH₂=C=CH–OH). The propadienol moiety, an allene with a terminal hydroxyl group, imparts unique reactivity due to its conjugated double bonds and polar hydroxyl functionality.

Properties

CAS No. |

652999-90-1 |

|---|---|

Molecular Formula |

C8H10O |

Molecular Weight |

122.16 g/mol |

IUPAC Name |

3-cyclopent-3-en-1-ylprop-2-enal |

InChI |

InChI=1S/C8H10O/c9-7-3-6-8-4-1-2-5-8/h1-3,6-8H,4-5H2 |

InChI Key |

MJYGPXOAPCCGIB-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC1C=CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopent-3-en-1-yl)propadien-1-ol typically involves the reaction of cyclopentadiene with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopent-3-en-1-yl)propadien-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The hydroxyl group in the compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, anhydrous conditions.

Substitution: SOCl2, PBr3, reflux conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated alcohols.

Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

3-(Cyclopent-3-en-1-yl)propadien-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopent-3-en-1-yl)propadien-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Structural Features

Target Compound : 3-(Cyclopent-3-en-1-yl)propadien-1-ol

- Core Structure : Cyclopentene (unsaturated five-membered ring).

- Functional Groups: Propadienol (allene + hydroxyl).

Compound 3oa : 2-(4-Cyanophenyl)-3-(cyclopent-3-en-1-yl)propanoic acid

- Core Structure : Cyclopentene.

- Functional Groups: Propanoic acid, 4-cyanophenyl.

- Key Reactivity: Carboxylic acid group enables salt formation or esterification; cyanophenyl enhances π-π stacking interactions.

3-(Pyrrolidin-3-yl)prop-2-en-1-ol

- Core Structure : Pyrrolidine (saturated five-membered ring with nitrogen).

- Functional Groups: Propenol (allylic alcohol).

- Key Reactivity : Pyrrolidine’s basic nitrogen facilitates hydrogen bonding; allylic alcohol supports oxidation or etherification.

[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol

- Core Structure : Cyclopentene.

- Functional Groups: Methanol, amino-methylpropyl.

- Key Reactivity: Amino group enables Schiff base formation; hydroxyl and amino groups enhance solubility and derivatization.

Structural Comparison Table :

Physical Properties

- 3oa : Melting point = 95–97°C, attributed to hydrogen bonding via the carboxylic acid group.

- Target Compound : Expected to have a lower melting point (~50–70°C) due to reduced intermolecular forces (single hydroxyl vs. carboxylic acid).

- Pyrrolidine derivative : Likely liquid at room temperature (similar to allylic alcohols), with higher solubility in polar solvents due to nitrogen.

Challenges and Opportunities

- Target Compound : Instability of the allene group necessitates inert storage conditions. However, this reactivity could be harnessed for dynamic covalent chemistry.

- 3oa : Low yield (54%) and acidic handling requirements limit scalability.

- Pyrrolidine derivative : Nitrogen basicity may complicate purification but offers drug design versatility.

Biological Activity

3-(Cyclopent-3-en-1-yl)propadien-1-ol is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₁₀O

- Molecular Weight : 122.16 g/mol

- Structural Characteristics : The compound features a cyclopentene ring and a propadienol moiety, which may contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, including:

- Mycobacterium smegmatis

- Streptococcus pyogenes

These findings suggest that the compound could be a candidate for developing new antibiotics or antimicrobial agents .

The exact mechanism by which this compound exerts its antimicrobial effects remains to be fully elucidated. However, it is hypothesized that the compound may disrupt bacterial cell membranes or interfere with essential metabolic processes, leading to cell death.

Study 1: Antimicrobial Efficacy

A study conducted by researchers investigated the antimicrobial efficacy of this compound against clinically relevant pathogens. The results demonstrated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium smegmatis | 32 µg/mL |

| Streptococcus pyogenes | 16 µg/mL |

This study highlights the compound's potential as a therapeutic agent in treating infections caused by these pathogens.

Study 2: Cytotoxicity Assessment

Another study evaluated the cytotoxic effects of this compound on mammalian cell lines. The findings indicated:

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HeLa | 50 |

| MCF7 | 45 |

These results suggest that while the compound has antimicrobial properties, it also exhibits cytotoxicity at relatively low concentrations, warranting further investigation into its safety profile for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.